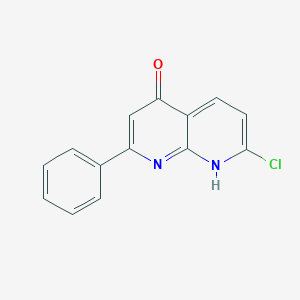
7-chloro-2-phenyl-8H-1,8-naphthyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-2-phenyl-8H-1,8-naphthyridin-4-one is a heterocyclic compound belonging to the class of 1,8-naphthyridines. This compound is characterized by a naphthyridine core with a chlorine atom at the 7th position and a phenyl group at the 2nd position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-phenyl-8H-1,8-naphthyridin-4-one can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between 2-aminopyridine and a carbonyl compound. The reaction typically requires acidic or basic conditions and can be catalyzed by various metal catalysts .
Another method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. The Friedländer synthesis is often preferred due to its simplicity and high yield .
化学反応の分析
Types of Reactions
7-chloro-2-phenyl-8H-1,8-naphthyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require basic conditions and can be catalyzed by transition metals.
Major Products
The major products formed from these reactions include naphthyridine N-oxides, substituted naphthyridines, and various amine derivatives .
科学的研究の応用
7-chloro-2-phenyl-8H-1,8-naphthyridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 7-chloro-2-phenyl-8H-1,8-naphthyridin-4-one involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects . The exact molecular pathways and targets are still under investigation, but the compound’s ability to form stable complexes with metal ions is believed to play a crucial role .
類似化合物との比較
Similar Compounds
Enoxacin: A fluoroquinolone antibiotic with a similar naphthyridine core.
Nalidixic Acid: Another antibacterial agent with a naphthyridine structure.
Trovafloxacin: A broad-spectrum antibiotic related to the fluoroquinolones.
Uniqueness
7-chloro-2-phenyl-8H-1,8-naphthyridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and phenyl group enhances its reactivity and potential for forming various derivatives .
特性
IUPAC Name |
7-chloro-2-phenyl-8H-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-13-7-6-10-12(18)8-11(16-14(10)17-13)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCUNIPKMPNPFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=C(NC3=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=C(NC3=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2S)-1-methoxy-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7803291.png)
![[(1S,6S,10S,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate](/img/structure/B7803292.png)
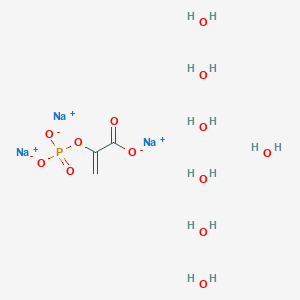
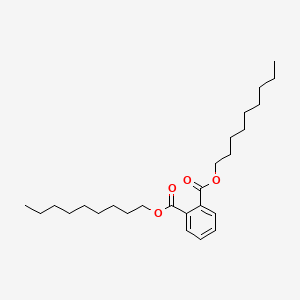
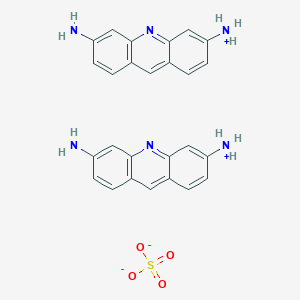
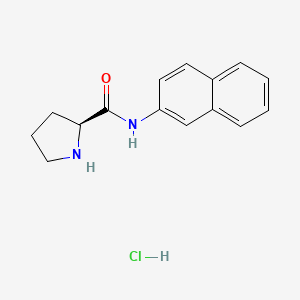

![[(1S,2R)-1-carboxy-1-hydroxy-3-phenylpropan-2-yl]azanium;chloride](/img/structure/B7803355.png)
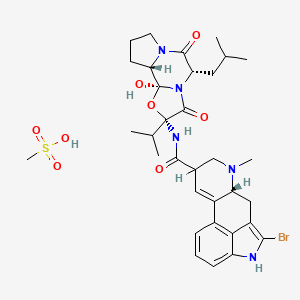
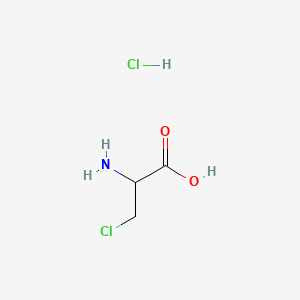
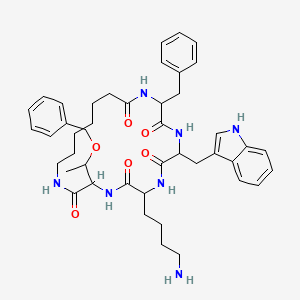
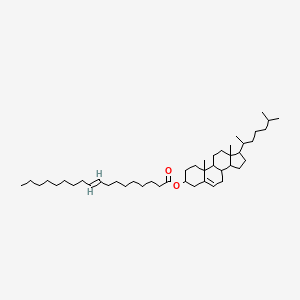
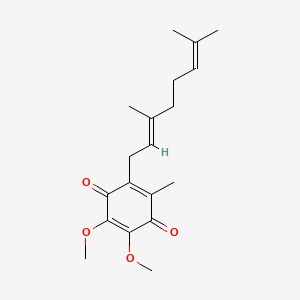
![sodium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B7803390.png)
